molecular formula C14H23NO3 B2489977 tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate CAS No. 2387322-36-1

tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate

Cat. No.: B2489977
CAS No.: 2387322-36-1
M. Wt: 253.342
InChI Key: CYSSVLQZVXCZMG-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate: is a chemical compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate typically involves the following steps:

    Cyclization Reaction: The starting material, an appropriate aniline derivative, undergoes a cyclization reaction with a suitable aldehyde or ketone to form the quinoline core.

    Hydrogenation: The quinoline core is then subjected to hydrogenation to reduce the double bonds, resulting in the formation of the octahydroquinoline structure.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

    Purification: Advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of fully hydrogenated quinoline derivatives.

    Substitution: Formation of halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and infectious diseases.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar core structure but lacking the tert-butyl ester group.

    Octahydroquinoline: A fully hydrogenated derivative of quinoline.

    Tert-butyl 3-oxoquinoline-1(2H)-carboxylate: A similar compound without the octahydro structure.

Uniqueness

Tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate is unique due to its specific combination of functional groups and hydrogenated structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

tert-butyl 3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-11(16)8-10-6-4-5-7-12(10)15/h10,12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSSVLQZVXCZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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